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molecular formula C7H5F4N B137313 2-Fluoro-6-(trifluoromethyl)aniline CAS No. 144851-61-6

2-Fluoro-6-(trifluoromethyl)aniline

Cat. No. B137313
M. Wt: 179.11 g/mol
InChI Key: CQSFHEFEKDRLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06433169B1

Procedure details

To a mechanically stirred mixture of 2-fluoro-6-trifluoromethylaniline (10.0 g, 55.8 mmol) in concentrated hydrochloric acid (20 mL) and glacial acetic acid (6 mL) was added a solution of sodium nitrite (4.25 g, 61.4 mmol) in water (6 mL) dropwise at −10° C. The resulting orange/white suspension was stirred at −10° C. for 30 minutes, then added in portions to a solution of cuprous chloride (1.7 g, 16.7 mmol) and sulfur dioxide (about 20 g, 312 mmol) in glacial acetic acid (60 mL) at 0° C. A mild exotherm and vigorous gas evolution were observed after each addition. The resulting dark green mixture was warmed to room temperature and stirred for 25 minutes (min). The reaction was poured into ice water (600 mL) and extracted with diethyl ether. The organics were combined, washed with aqueous sodium bicarbonate, dried (MgSO4), filtered, and the solvent removed in vacuo to afford the crude product as a dark oil (8.45 g, 15 58% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[C:3]=1N.N([O-])=O.[Na+].[S:17](=[O:19])=[O:18].[ClH:20]>C(O)(=O)C.O>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[C:3]=1[S:17]([Cl:20])(=[O:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)C(F)(F)F
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.25 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
cuprous chloride
Quantity
1.7 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
ice water
Quantity
600 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The resulting orange/white suspension was stirred at −10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after each addition
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark green mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 25 minutes (min)
Duration
25 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.45 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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